An In-depth Technical Guide to Ethyl 4-hydroxy-3-nitrobenzoate
An In-depth Technical Guide to Ethyl 4-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxy-3-nitrobenzoate is a nitroaromatic compound with the chemical formula C₉H₉NO₅. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of dyes and pharmaceuticals.[1] While its biological activities are not extensively documented in publicly available literature, preliminary information suggests potential antibacterial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 4-hydroxy-3-nitrobenzoate, a detailed synthesis protocol, and a summary of its known and potential biological activities, supported by data from related compounds where direct information is unavailable. This document aims to be a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical and Physical Properties
Ethyl 4-hydroxy-3-nitrobenzoate is an organic ester characterized by a benzene ring substituted with a hydroxyl group, a nitro group, and an ethyl ester group. These functional groups contribute to its specific chemical reactivity and physical characteristics.
Structure and Identification
| Property | Value | Reference |
| IUPAC Name | Ethyl 4-hydroxy-3-nitrobenzoate | [2] |
| CAS Number | 19013-10-6 | [2] |
| Chemical Formula | C₉H₉NO₅ | [2] |
| Molecular Weight | 211.17 g/mol | [2] |
| SMILES | CCOC(=O)c1cc(c(cc1)O)--INVALID-LINK--[O-] | [3] |
| InChI | InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,11H,2H2,1H3 | [2] |
Physicochemical Data
| Property | Value | Reference |
| Appearance | Orange to brown crystalline solid | [1] |
| Melting Point | 104-106 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and dimethylformamide. | [1] |
| pKa | Not available |
Synthesis of Ethyl 4-hydroxy-3-nitrobenzoate
The primary method for the synthesis of Ethyl 4-hydroxy-3-nitrobenzoate is through the nitration of ethyl 4-hydroxybenzoate. A patented method describes a process that yields a pure product with high efficiency.[4]
Experimental Protocol: Nitration of Ethyl 4-hydroxybenzoate
This protocol is adapted from a patented industrial process for the preparation of 4-hydroxy-3-nitrobenzoic acid alkyl esters.[4]
Materials:
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Ethyl 4-hydroxybenzoate
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Nitric acid (30-62% strength)
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Water
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Ice bath or other cooling apparatus
Procedure:
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Ethyl 4-hydroxybenzoate is steadily introduced into nitric acid (30-62% strength) at a temperature of approximately 20-30°C.
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The temperature of the reaction mixture is maintained between 20°C and 60°C, preferably between 20°C and 30°C, using external cooling.
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The mixture is stirred for one hour to ensure the completion of the reaction.
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After stirring, the reaction mixture is diluted with water.
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The precipitated product, Ethyl 4-hydroxy-3-nitrobenzoate, is collected by suction filtration.
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The collected solid is washed with water until the filtrate is neutral.
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The final product is dried.
This process is reported to produce a high yield of pure Ethyl 4-hydroxy-3-nitrobenzoate, free from common impurities such as dinitro-hydroxybenzoic acid esters and nitrophenols.[4]
Biological Activities
While Ethyl 4-hydroxy-3-nitrobenzoate is noted to possess certain biological activities, there is a scarcity of specific quantitative data in peer-reviewed literature. The following sections summarize the available information and provide context using data from structurally related compounds.
Antibacterial Activity
Representative Experimental Protocol: Broth Microdilution Assay for MIC Determination
This is a generalized protocol for determining the MIC of a compound against bacterial strains.
Materials:
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Test compound (Ethyl 4-hydroxy-3-nitrobenzoate)
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Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
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Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
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96-well microtiter plates
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Spectrophotometer or plate reader
Procedure:
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A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
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Serial two-fold dilutions of the test compound are prepared in the wells of a 96-well plate using MHB.
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Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
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Positive control wells (bacteria in MHB without the test compound) and negative control wells (MHB only) are included.
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The plate is incubated at 37°C for 18-24 hours.
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The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
The anti-inflammatory potential of Ethyl 4-hydroxy-3-nitrobenzoate has been suggested.[1] The mechanism of action is not elucidated, but many phenolic compounds exhibit anti-inflammatory effects through various pathways.
Representative Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
This is a common in vitro assay to screen for anti-inflammatory activity.
Materials:
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Test compound (Ethyl 4-hydroxy-3-nitrobenzoate)
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Bovine serum albumin (BSA) or egg albumin
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Phosphate buffered saline (PBS, pH 6.4)
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Reference anti-inflammatory drug (e.g., diclofenac sodium)
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Spectrophotometer
Procedure:
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A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.
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The mixtures are incubated at 37°C for 15 minutes.
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The mixtures are then heated at 70°C for 5 minutes to induce denaturation.
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After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
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The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Cytotoxic Activity
There is limited direct evidence for the cytotoxic effects of Ethyl 4-hydroxy-3-nitrobenzoate. However, related nitrobenzoate derivatives have been investigated for their anticancer properties.
Representative Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
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Test compound (Ethyl 4-hydroxy-3-nitrobenzoate)
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Cancer cell line (e.g., HeLa, MCF-7)
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Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilizing agent (e.g., DMSO, isopropanol with HCl)
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96-well cell culture plates
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Microplate reader
Procedure:
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Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
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The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
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After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.
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The absorbance is measured at a wavelength of 570 nm using a microplate reader.
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The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Potential Mechanism of Action and Signaling Pathways
Due to the lack of specific studies on Ethyl 4-hydroxy-3-nitrobenzoate, its precise mechanism of action remains unknown. However, based on the activities of structurally similar compounds, some potential pathways can be hypothesized. For instance, the anti-inflammatory effects of phenolic compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory signaling cascades such as the NF-κB pathway. The antibacterial action of nitroaromatics can involve the generation of reactive nitrogen species that damage bacterial DNA and proteins.
Conclusion
Ethyl 4-hydroxy-3-nitrobenzoate is a readily synthesizable organic compound with significant potential as a building block in the development of new chemical entities. While its biological profile is not yet well-defined in the scientific literature, preliminary indications of antibacterial, anti-inflammatory, and cytotoxic activities suggest that this compound and its derivatives warrant further investigation. The experimental protocols and data presented in this guide, including those for related compounds, provide a solid starting point for researchers interested in exploring the therapeutic potential of Ethyl 4-hydroxy-3-nitrobenzoate. Future studies focusing on quantitative biological assays and mechanistic investigations are needed to fully elucidate its pharmacological properties and potential applications in drug discovery.
